Pentabromophenol
Overview
Description
Pentabromophenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of five bromine atoms attached to a benzene ring with a hydroxyl group. The molecular formula of this compound is C6HBr5O, and it has a molecular weight of 488.59 g/mol . This compound is widely used as a flame retardant due to its ability to reduce the flammability of various materials.
Mechanism of Action
Target of Action
Pentabromophenol (PBP) is a brominated flame retardant (BFR) that is widely used in various industries . Studies have shown that pbp can induce dna damage in human peripheral blood mononuclear cells (pbmcs), which play a crucial role in the immune system .
Mode of Action
It has been observed that pbp can induce single and double strand-breaks formation and cause oxidative damage to pyrimidines, and particularly to purines in the incubated cells . This suggests that PBP may interact with DNA and cause genotoxic effects .
Biochemical Pathways
Studies have shown that pbp can induce apoptosis in pbmcs, suggesting that it may affect pathways related to cell death . It was also found that the mitochondrial pathway was mainly involved in the apoptosis of PBMCs exposed to PBP .
Result of Action
PBP has been shown to induce DNA damage and apoptosis in PBMCs . These effects could potentially lead to immune system dysfunction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PBP. For instance, abiotic factors such as UV irradiation and temperature can influence the conversion of PBP to highly toxic brominated dioxins and brominated furans, as well as polybrominated biphenyls and polybrominated diphenyl ethers . Furthermore, the presence of PBP has been reported in environmental samples as well as in inhaled air, dust, food, drinking water, and the human body , indicating that exposure to PBP can occur through various environmental sources.
Biochemical Analysis
Biochemical Properties
Pentabromophenol has been found to interact with various biomolecules. For instance, it has been shown to accelerate the degradation of transforming growth factor-β (TGF-β) receptors by promoting clathrin-mediated endocytosis . This interaction inhibits the TGF-β signaling pathway .
Cellular Effects
This compound has been observed to have several effects on cells. It suppresses TGF-β-mediated cell migration and Smad2/3 phosphorylation in various cell types . Furthermore, it abolishes TGF-β-mediated repression of E-cadherin expression, blocking TGF-β-induced epithelial–mesenchymal transition in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TGF-β receptors. By promoting clathrin-mediated endocytosis, this compound accelerates the degradation of these receptors, thereby inhibiting the TGF-β signaling pathway .
Temporal Effects in Laboratory Settings
It has been shown to induce single and double strand-breaks formation and cause oxidative damage to pyrimidines, and particularly to purines in incubated cells .
Preparation Methods
Pentabromophenol can be synthesized through the bromination of phenol. The reaction involves the addition of bromine to phenol in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified by crystallization . Industrial production methods involve similar bromination processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Pentabromophenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various brominated quinones.
Reduction: Reduction of this compound can lead to the formation of less brominated phenols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentabromophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: this compound is studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Comparison with Similar Compounds
Pentabromophenol is unique among bromophenols due to the presence of five bromine atoms, which confer distinct chemical and physical properties. Similar compounds include:
Monobromophenol: Contains one bromine atom.
Dibromophenol: Contains two bromine atoms.
Tribromophenol: Contains three bromine atoms.
Tetrabromophenol: Contains four bromine atoms.
Compared to these compounds, this compound has higher bromine content, making it more effective as a flame retardant. Its unique structure also influences its reactivity and interactions with biological systems.
Properties
IUPAC Name |
2,3,4,5,6-pentabromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOVVJFOWGYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr5O, C6Br5OH | |
Record name | PENTABROMOPHENOL | |
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Record name | PENTABROMOPHENOL | |
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DSSTOX Substance ID |
DTXSID9022079 | |
Record name | Pentabromophenol | |
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Molecular Weight |
488.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromophenol is a light brown powder. Insoluble in water. (NTP, 1992), Beige to brown solid; [ICSC] Orange or tan powder; [MSDSonline], BEIGE-TO-BROWN POWDER. | |
Record name | PENTABROMOPHENOL | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
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Solubility |
Insoluble (NTP, 1992), Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, Soluble in carbon disulfide, Solubility in water: none | |
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Vapor Pressure |
0.00000038 [mmHg], Vapor pressure, Pa at 25 °C: 0.00005 | |
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Mechanism of Action |
The binding of two organohalogen substances, pentabromophenol (PBP) and 2,4,6-tribromophenol (TBP), to human transthyretin (TTR), a thyroid hormone transport protein, has been studied by in vitro competitive binding assays and by X-ray crystallography. Both compounds bind to TTR with high affinity, in competition with the natural ligand thyroxine (T4). The crystal structures of the TTR-PBP and TTR-TBP complexes show some unusual binding patterns for the ligands. They bind exclusively in the `reversed' mode, with their hydroxyl group pointing towards the mouth of the binding channel and in planes approximately perpendicular to that adopted by the T4 phenolic ring in a TTR-T4 complex, a feature not observed before. The hydroxyl group in the ligands, which was previously thought to be a key ingredient for a strong binding to TTR, does not seem to play an important role in the binding of these compounds to TTR. In the TTR-PBP complex, it is primarily the halogens which interact with the TTR molecule and therefore must account for the strong affinity of binding. The interactions with the halogens are smaller in number in TTR-TBP and there is a decrease in affinity, even though the interaction with the hydroxyl group is stronger than that in the TTR-PBP complex. | |
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Color/Form |
Monoclinic prisms from acetic acid; needles from alcohol | |
CAS No. |
608-71-9 | |
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Melting Point |
445.1 °F (NTP, 1992), 229.5 °C, 230 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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